Methyl 4-oxo-3-(4-oxo-4-(4-phenylpiperazin-1-yl)butyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Description

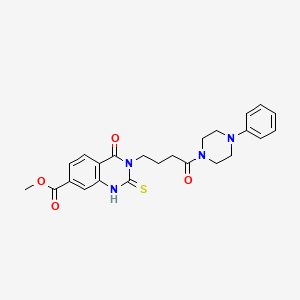

Methyl 4-oxo-3-(4-oxo-4-(4-phenylpiperazin-1-yl)butyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a heterocyclic compound featuring a tetrahydroquinazoline core modified with a thioxo group at position 2, a ketone at position 4, and a butyl chain substituted with a phenylpiperazine moiety.

Properties

IUPAC Name |

methyl 4-oxo-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O4S/c1-32-23(31)17-9-10-19-20(16-17)25-24(33)28(22(19)30)11-5-8-21(29)27-14-12-26(13-15-27)18-6-3-2-4-7-18/h2-4,6-7,9-10,16H,5,8,11-15H2,1H3,(H,25,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQQSMONBWXSLHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCCC(=O)N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-oxo-3-(4-oxo-4-(4-phenylpiperazin-1-yl)butyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate, a compound with the CAS number 946253-69-6, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 466.6 g/mol. The compound features a complex structure that includes a tetrahydroquinazoline core, which is known for various biological activities.

1. Antitumor Activity

Recent studies have indicated that compounds structurally related to tetrahydroquinazoline derivatives exhibit significant antitumor properties. For instance, research has shown that similar compounds can induce apoptosis in cancer cells through various mechanisms such as oxidative stress and modulation of cell cycle regulators.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | Glioblastoma | 0.5 | Apoptosis induction |

| Compound B | Breast cancer | 0.8 | Cell cycle arrest |

| Methyl 4-oxo... | TBD | TBD | TBD |

Note: Specific IC50 values for Methyl 4-oxo... are yet to be determined in ongoing studies.

2. Antimicrobial Activity

The antimicrobial properties of similar thioxo compounds have been explored extensively. For example, derivatives of thiosemicarbazones have demonstrated potent activity against various bacterial strains. The proposed mechanism involves disruption of microbial cell walls and interference with metabolic pathways.

The biological activity of Methyl 4-oxo... can be attributed to several mechanisms:

- Apoptosis Induction : The compound may trigger apoptotic pathways in tumor cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Oxidative Stress : Increased reactive oxygen species (ROS) levels can lead to cellular damage and apoptosis in cancer cells.

Case Study 1: Antitumor Efficacy

In a recent study involving a series of tetrahydroquinazoline derivatives, it was found that compounds similar to Methyl 4-oxo... exhibited significant cytotoxicity against glioblastoma multiforme cells. The study utilized both in vitro assays and in vivo models to assess the efficacy and safety profile.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial effects of thioxo derivatives against Staphylococcus aureus and Escherichia coli. The results showed that specific modifications in the chemical structure enhanced antibacterial activity, suggesting that Methyl 4-oxo... could be optimized for improved efficacy.

Comparison with Similar Compounds

Quinolinecarboxylic Acid Derivatives

A related compound, 1-cyclopropyl-6-fluoro-4-oxo-7-(4-[4-(substituted benzoyl or benzenesulfonyl) piperazino]carbopiperazino)-1,4-dihydro-3-quinolinecarboxylic acid (), shares the following features:

- Core structure: Both compounds have a nitrogen-containing bicyclic core (quinoline vs. quinazoline).

- Substituents: The piperazine moiety is present in both, but the quinoline derivative includes a carboxylic acid group instead of a methyl ester.

Imidazopyridine Derivatives

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () differs in:

- Core structure : An imidazopyridine ring instead of a quinazoline.

- Substituents: Nitrophenyl and cyano groups introduce electron-withdrawing effects, which may alter reactivity compared to the phenylpiperazine group in the target compound.

- Synthetic routes: Both compounds employ multi-step reactions, but the imidazopyridine synthesis emphasizes nitration and cyano-substitution, whereas the target compound likely involves piperazine alkylation .

Triazolone Derivatives

2-[2-(3-OXOBUTYL)]-4-{4-[4-(4-METHOXYPHENYL)-PIPERAZIN-1-YL]-PHENYL}-2,4-DIHYDRO-[1,2,4-TRIAZOL-3-ONE (CAS 250255-72-2, ) provides further insights:

- Core structure : A triazolone ring vs. a quinazoline.

- Substituents : Both compounds feature a piperazine group and a ketone-containing side chain.

- Molecular weight : The triazolone derivative has a molecular weight of 421.49 g/mol, suggesting the target compound (estimated >500 g/mol) may face greater challenges in drug-likeness parameters like solubility .

Functional and Pharmacological Implications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.